molecular formula C18H21N3O3S B11606811 (5E)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11606811
M. Wt: 359.4 g/mol
InChI Key: KAYWRNFGOQWACY-LFIBNONCSA-N
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Description

The compound (5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the hexyl and methoxy substituents. Common reagents used in these reactions include various alkyl halides, methoxybenzaldehyde, and thiosemicarbazide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its triazolo-thiazole core structure and the specific substituents attached to it. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

(5E)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H21N3O3S/c1-3-4-5-6-9-24-14-8-7-13(10-15(14)23-2)11-16-17(22)21-18(25-16)19-12-20-21/h7-8,10-12H,3-6,9H2,1-2H3/b16-11+

InChI Key

KAYWRNFGOQWACY-LFIBNONCSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OC

Origin of Product

United States

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